3-Methoxy-5-(2-phenylethyl)phenol

Nematicidal Plant Pathology Phytoalexin

3-Methoxy-5-(2-phenylethyl)phenol, also known as dihydropinosylvin monomethyl ether (DPME) or 3-O-methyldihydropinosylvin, is a naturally occurring dihydrostilbene belonging to the pinosylvin stilbenoid class. It is primarily isolated from Pinus species such as Pinus strobus and Pinus koraiensis, where it functions as a phytoalexin induced in response to fungal elicitation or nematode infection.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 17635-59-5
Cat. No. B093078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(2-phenylethyl)phenol
CAS17635-59-5
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)CCC2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3
InChIKeyHPEFWCAKFRCLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(2-phenylethyl)phenol (CAS 17635-59-5): Natural Dihydrostilbene for Nematicidal, Antimicrobial, and Antioxidant Research Procurement


3-Methoxy-5-(2-phenylethyl)phenol, also known as dihydropinosylvin monomethyl ether (DPME) or 3-O-methyldihydropinosylvin, is a naturally occurring dihydrostilbene belonging to the pinosylvin stilbenoid class [1] [2]. It is primarily isolated from Pinus species such as Pinus strobus and Pinus koraiensis, where it functions as a phytoalexin induced in response to fungal elicitation or nematode infection [1]. The compound is characterized by a bibenzyl core (dihydrostilbene) with a methoxy group at the 3-position and a hydroxyl group at the 5-position of the A-ring, distinguishing it from oxidized stilbene analogs like pinosylvin monomethyl ether (PME) [2]. Its reported biological activities include nematicidal activity against pine wood nematodes (Bursaphelenchus xylophilus), antibacterial and antifungal effects, and potential antioxidant capacity [1] [3].

Why Pinosylvin Monomethyl Ether (PME) and Other Stilbenes Cannot Simply Replace 3-Methoxy-5-(2-phenylethyl)phenol: Procurement Risk Analysis


Despite their structural similarity, DPME (dihydropinosylvin monomethyl ether) and PME (pinosylvin monomethyl ether) exhibit fundamentally different biological selectivity profiles that preclude generic substitution. In nematicidal applications, the two compounds display inverted developmental stage-dependent toxicity: DPME is more toxic to juvenile pine wood nematodes, while PME is more toxic to adults [1]. In antimicrobial assays, their inhibition profiles against key pathogens differ substantially; for example, against Escherichia coli, DPME shows only 18 ± 2% inhibition versus 71 ± 7% for PME and 54 ± 8% for pinosylvin [2]. Furthermore, in plant cell culture production systems, DPME accumulates at concentrations approximately 23-fold higher than PME (6.4 mg/g DW vs. 0.28 mg/g DW), making it the far more accessible compound for large-scale extraction from Pinus strobus calli [3]. Selecting a generic stilbene substitute without considering these differential activity and production characteristics can lead to failed experimental outcomes, misleading structure-activity relationship conclusions, and inefficient sourcing.

Quantitative Differentiation Evidence for 3-Methoxy-5-(2-phenylethyl)phenol (DPME): Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Developmental Stage-Inverted Nematicidal Toxicity: DPME vs. PME Against Pine Wood Nematodes

DPME and PME exhibit a developmental stage-inverted nematicidal toxicity profile that is critical for experimental design. In Pinus strobus defense studies, PME was more toxic to adult pine wood nematodes (PWNs) than juveniles, whereas DPME was found more toxic to juvenile PWNs than adults [1]. This is not merely a potency difference but a complete inversion of target-stage selectivity, meaning that DPME cannot be replaced by PME in studies targeting juvenile-stage nematode control without compromising the biological endpoint. In callus extract assays, a solution containing 120 µg/mL DPME and 5.16 µg/mL PME resulted in 100% immobilization of adult PWNs and 66.7% immobilization of juvenile PWNs within 24 h; non-aged callus extracts lacking these compounds showed less than 20% nematicidal activity against adult PWNs [2].

Nematicidal Plant Pathology Phytoalexin

Antimicrobial Inhibition Profile: DPME vs. PME vs. Pinosylvin Against Gram-Negative and Gram-Positive Bacteria

In a comparative antimicrobial study of purified stilbenes from Pinus strobus and Pinus sylvestris, DPME, PME, and pinosylvin were tested against a panel of bacterial species at standardized concentrations [1]. The inhibition profiles reveal compound-specific and species-dependent efficacy: against Escherichia coli, DPME exhibited only 18 ± 2% inhibition compared to 71 ± 7% for PME and 54 ± 8% for pinosylvin, indicating DPME's markedly lower activity against this Gram-negative species. Conversely, against Bacillus cereus, DPME showed 82 ± 3% inhibition compared to 92 ± 4% for PME and 101 ± 6% for pinosylvin. Against Pseudomonas fluorescens, DPME demonstrated 22 ± 6% inhibition versus 35 ± 2% for PME and 50 ± 15% for pinosylvin. For Listeria monocytogenes, DPME achieved 64 ± 12% inhibition versus 100 ± 7% for PME and 62 ± 15% for pinosylvin. These quantitative differences demonstrate that DPME cannot serve as a generic replacement for PME or pinosylvin in antimicrobial assays, particularly against Gram-negative targets.

Antimicrobial Phytochemistry Natural Product Procurement

Differential Biosynthetic Accumulation in Pinus strobus Callus: DPME Production Yield 23-Fold Higher Than PME

In a controlled Pinus strobus callus aging study, the accumulation of DPME and PME was quantified over time. In three-month-old dark-brown calli, DPME accumulated to 6.4 mg/g dry weight (DW), while PME reached only 0.28 mg/g DW—a 22.9-fold difference [1]. DPME and PME accumulation did not occur in non-aged (one-month-old) calli, indicating that prolonged culture is essential for production. Methyl jasmonate treatment appeared to show only a slight increase in DPME accumulation compared to natural callus browning. A crude ethanol extract from aged calli containing 120 µg/mL DPME and 5.16 µg/mL PME achieved 100% immobilization of adult PWNs and 66.7% immobilization of juvenile PWNs within 24 h, whereas non-aged callus extracts showed no nematicidal activity against juveniles and less than 20% against adults.

Biotechnology Metabolite Production Callus Culture

Contribution to Differential Antioxidant Capacity in Dendrobium officinale: DPME as a Key Discriminating Metabolite

A UHPLC-QqQ-MS/MS-based metabolomics study of Dendrobium officinale stems from three Chinese provenances (Yunnan, Zhejiang, Guizhou) identified 411 metabolites, of which 136 were differential [1]. Correlation analysis revealed that 48 differential metabolites showed a significant positive correlation with antioxidant capacity (r ≥ 0.8 and p < 0.0092). Among these, dihydropinosylvin methyl ether (DPME) and quercetin-3-O-sophoroside-7-O-rhamnoside were identified as the main compounds potentially causing the differences in antioxidant capacity between Yunnan (YN), Zhejiang (ZJ), and Guizhou (GZ) provenances. While the study did not report isolated DPME IC50 values for DPPH or ABTS, the correlation strength (r ≥ 0.8) positions DPME as a statistically significant contributor to antioxidant variation, distinguishable from the major flavonoid contributors.

Antioxidant Metabolomics Quality Control

Concentration-Dependent Nematicidal Activity Threshold: 250 ppm Active, 50 ppm Inactive for 3-O-Methyldihydropinosylvin

In a study of phytoalexin accumulation in Pinus strobus bark infected with pine wood nematode, purified 3-O-methyldihydropinosylvin (i.e., DPME) was tested at two concentrations for nematicidal activity [1]. Nematicidal activity was detected at a 250 ppm (µg/mL) solution of the compound, whereas a 50 ppm solution had no effect on the nematode. At 1 week after inoculation, the amount of 3-O-methyldihydropinosylvin accumulated in the bark was estimated to be sufficient to inhibit nematode reproduction and kill nematodes near the inoculation site. This defines a practical active concentration window between 50 and 250 ppm that is essential for experimental dosing.

Nematicidal Concentration-Response Phytoalexin Biochemistry

Cytotoxicity Profile Against Human Lung Adenocarcinoma A549: DPME IC50 >10 µM as a Safety Baseline

In a commercial biochemical profiling dataset, DPME was tested for cytotoxicity against the human lung adenocarcinoma cell line A549 and showed an IC50 value greater than 10 µM . This indicates relatively low cytotoxicity against this mammalian cell line at the tested concentrations. For context, the parent compound pinosylvin exhibits IC50 values of 20–30 µM against leukemia cell lines (THP-1 and U937) and approximately 10.6 µM for COX-2-mediated PGE2 inhibition . While direct head-to-head cytotoxicity comparisons under identical conditions are not available, the >10 µM IC50 against A549 suggests that DPME's cytotoxicity is not substantially greater than that of structurally related stilbenes, supporting its use in nematicidal and antimicrobial research at concentrations well below the cytotoxic threshold.

Cytotoxicity Safety Assessment Cancer Cell Line

Evidence-Backed Application Scenarios for 3-Methoxy-5-(2-phenylethyl)phenol (DPME) in Research and Industrial Procurement


Juvenile-Stage Nematicidal Screening Against Pine Wood Nematode (Bursaphelenchus xylophilus)

DPME is the preferred compound for nematicidal assays targeting juvenile-stage pine wood nematodes (PWNs). Unlike PME, which preferentially kills adult PWNs, DPME exhibits greater toxicity toward juvenile-stage worms [1]. Researchers should use DPME at concentrations at or above 250 ppm (250 µg/mL) to ensure activity, as 50 ppm was shown to have no effect [2]. For in vivo plant protection studies, callus-derived ethanolic extracts containing 120 µg/mL DPME achieved 66.7% juvenile immobilization within 24 h and can serve as a benchmark for efficacy [3]. This scenario is relevant for academic laboratories studying pine wilt disease resistance mechanisms, agrochemical companies developing eco-friendly nematicides, and forestry research institutes conducting PWN control trials.

Gram-Positive Bacterial Inhibition Assays Targeting Bacillus cereus or Listeria monocytogenes

DPME demonstrates moderate to good antibacterial activity against certain Gram-positive species: Bacillus cereus (82 ± 3% inhibition) and Listeria monocytogenes (64 ± 12% inhibition) when tested as a purified compound from Pinus strobus extracts [1]. However, DPME is not suitable for Gram-negative bacterial targets such as E. coli (18 ± 2% inhibition) or Pseudomonas fluorescens (22 ± 6% inhibition), where PME or pinosylvin would be more appropriate [1]. For procurement, researchers should specify DPME for Gram-positive-focused antimicrobial discovery programs and avoid its use in broad-spectrum antimicrobial screening where Gram-negative activity is required. This informs natural product chemistry laboratories and pharmaceutical discovery units selecting stilbenoid reference panels.

Large-Scale Dihydrostilbene Production via Pinus strobus Callus Culture Bioreactors

For industrial biotechnology and natural product manufacturing, DPME is the most abundant stilbenoid product in aged Pinus strobus callus cultures, accumulating at 6.4 mg/g DW compared to only 0.28 mg/g DW for PME—a 23-fold advantage [1]. Production protocols should employ three-month-old dark-brown calli cultured on 1/2 Litvay medium with 1.0 mg/L 2,4-D and 0.5 mg/L BA. Fungal elicitor treatment with Penicillium chrysogenum further enhances DPME accumulation 12.7-fold over control levels [2]. This scenario supports bioprocess engineers, contract manufacturing organizations (CMOs), and agrochemical companies seeking cost-effective, scalable production of nematicidal stilbenes via plant cell culture technology.

Dendrobium officinale Quality Control and Provenance Authentication Using DPME as a Biomarker

DPME has been identified as one of two primary metabolites discriminating the antioxidant capacity of Dendrobium officinale from different Chinese provenances (Yunnan, Zhejiang, Guizhou), with a strong positive correlation to total antioxidant activity (r ≥ 0.8, p < 0.0092) [1]. Analytical laboratories and herbal medicine quality control departments can incorporate DPME as a targeted biomarker in UHPLC-QqQ-MS/MS methods for provenance authentication and batch-to-batch consistency evaluation of D. officinale raw materials and extracts. Procurement of high-purity DPME reference standard (≥97% HPLC) is essential for method development, validation, and routine quality control runs in pharmacognosy and traditional Chinese medicine standardization programs.

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